molecular formula C14H22N2 B1318882 (S)-1-Benzyl-3-isopropylpiperazine CAS No. 324748-62-1

(S)-1-Benzyl-3-isopropylpiperazine

Cat. No. B1318882
CAS RN: 324748-62-1
M. Wt: 218.34 g/mol
InChI Key: HPOGZEGDXGTDSX-CQSZACIVSA-N
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Description

(S)-1-Benzyl-3-isopropylpiperazine (BZIPP), also known as 1-benzyl-3-isopropyl-4-piperazine, is an important synthetic compound that has been used in a variety of scientific and industrial applications. BZIPP is a chiral molecule, meaning it has two non-superimposable mirror-image forms, which are known as enantiomers. It is an optically active compound, meaning it can rotate the plane of polarized light, and can be synthesized in either the (R)- or (S)-enantiomeric forms. BZIPP is a versatile compound that is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

1. Inhibitors of Coagulation Factor Xa

Research has highlighted the potential of (S)-1-Benzyl-3-isopropylpiperazine derivatives in the development of inhibitors for coagulation Factor Xa, which are seen as potential antithrombotic agents. These inhibitors are noted for their potent, orally bioavailable properties with selectivity against other serine proteases. This research path was significantly explored by Aventis Pharma, leading to the development of efficacious inhibitors like FXV673 and RPR130737 (Pauls, Ewing, & Choi-Sledeski, 2001).

2. N-Dealkylation of Arylpiperazine Derivatives

The metabolism and disposition of arylpiperazine derivatives, including (S)-1-Benzyl-3-isopropylpiperazine, have been a subject of interest, particularly in the context of treatments for depression, psychosis, or anxiety. These derivatives undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects and have been identified in animal brain and human blood. This research helps in understanding the variability in individual responses to these drugs, largely due to variations in the expression and activity of enzymes like CYP3A4 and CYP2D6 (Caccia, 2007).

3. Plant Defense Metabolites

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with (S)-1-Benzyl-3-isopropylpiperazine structures. These compounds are produced by the plant family Poaceae and certain dicots and play a crucial role in allelopathy and defense against biological threats. Notably, the 1,4-benzoxazin-3-one backbone of these compounds has been identified as a potential scaffold for designing new antimicrobial agents, with some synthetic derivatives showing potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

properties

IUPAC Name

(3S)-1-benzyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOGZEGDXGTDSX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590505
Record name (3S)-1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-3-isopropylpiperazine

CAS RN

324748-62-1
Record name (3S)-1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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